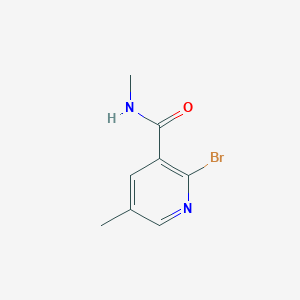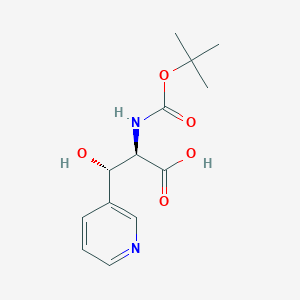
(2,2-Dichloro-1-fluorocyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,2-Dichloro-1-fluorocyclopropyl)benzene” is a chemical compound with the molecular formula C9H7Cl2F . It has an average mass of 205.056 Da and a monoisotopic mass of 203.990891 Da . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “(2,2-Dichloro-1-fluorocyclopropyl)benzene” consists of a benzene ring attached to a cyclopropyl group that carries two chlorine atoms and one fluorine atom .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis and Diels–Alder Cycloaddition Reactions : [(2,2-Dichloro-1-fluorocyclopropyl)benzene] has been synthesized and utilized in Diels–Alder cycloaddition reactions with various compounds, demonstrating its applicability in chemical synthesis processes (Sridhar, Krishna, & Rao, 2000).
Photocycloaddition Reactions : This compound undergoes meta-photocycloaddition reactions, contributing to the formation of specific cyclopropane ring structures in complex chemical skeletons (Gilbert, Heath, & Rodwell, 1989).
Spectroscopy and Ionic Properties
- Mass-Analyzed-Threshold-Ionization (MATI) Spectroscopy : MATI spectroscopy of derivatives of (2,2-Dichloro-1-fluorocyclopropyl)benzene has been employed to investigate their ionic properties, demonstrating the compound's relevance in advanced spectroscopic studies (Krüger, Witte, Helfrich, & Grotemeyer, 2015).
Synthesis of Fluorine-Containing Compounds
- Preparation of Fluorine-Containing Phenylacetylenes : Research has shown the ability to prepare phenylacetylenes with fluoro- or trifluoromethyl substituents using (2,2-Dichloro-1-fluorocyclopropyl)benzene, highlighting its role in creating fluorine-containing organic compounds (Kodaira & Okuhara, 1988).
Crystal Structure Characterization
- Crystal Structure Studies : The compound has been used in studies for crystal structure characterization, providing insights into molecular geometry and interactions (Praveen, Jasinski, Golen, Yathirajan, & Narayana, 2012).
Synthesis of Novel Compounds
- Synthesis of Novel Macrocyclic Complexes : It is involved in the synthesis of complex macrocyclic structures, indicating its utility in the creation of novel chemical entities (Ma, Jiang, Zhang, & Wang, 2003).
Propriétés
IUPAC Name |
(2,2-dichloro-1-fluorocyclopropyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c10-9(11)6-8(9,12)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRXMKQOHZUKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dichloro-1-fluorocyclopropyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


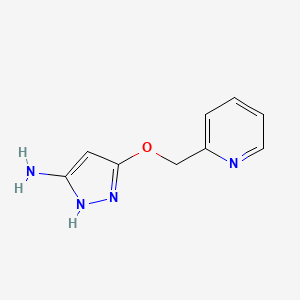
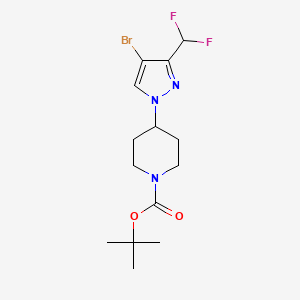
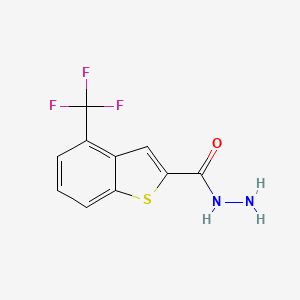
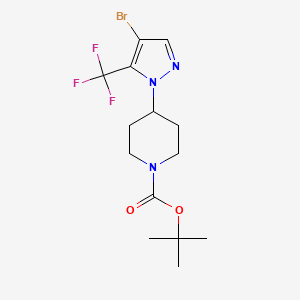
![3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405698.png)

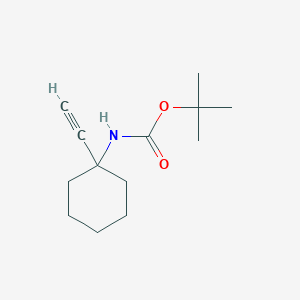


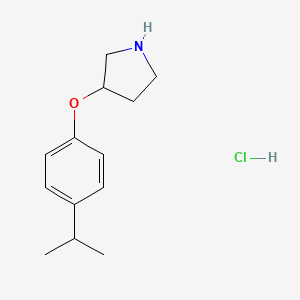
![tert-butyl hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1405707.png)
